[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropylcarbinol with a chlorophenyl halide under basic conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:
[(1R,2R)-2-(4-Bromophenyl)cyclopropyl]methanol: Similar structure but with a bromine atom instead of chlorine.
[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of chlorine.
[(1R,2R)-2-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the effects of the chlorophenyl group on its chemical and biological properties .
Properties
IUPAC Name |
[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUDCBNPQCUQK-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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